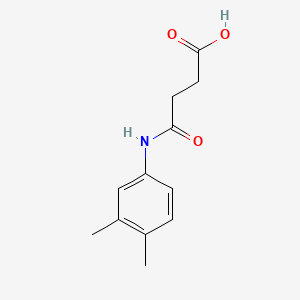

Succinamic acid, N-(3,4-dimethylphenyl)-

Description

Contextual Significance within Chemical Biology and Medicinal Chemistry

The succinamic acid scaffold, characterized by a terminal carboxylic acid and an amide linkage, represents a versatile pharmacophore in drug discovery. This structural motif is present in a variety of biologically active molecules, demonstrating a broad spectrum of activities. While direct biological studies on N-(3,4-dimethylphenyl)succinamic acid are not extensively documented in publicly available research, the significance of the broader class of succinamic acid and succinimide (B58015) derivatives provides a strong impetus for its investigation.

Derivatives of succinimide, the cyclic form of succinamic acid, are well-recognized for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.gov For instance, a succinamic acid derivative, α-hydroxy succinamic acid, isolated from the fruit pulp of Eugenia jambolana, has been investigated for its potential antidiabetic and antioxidant properties. nih.gov This highlights the potential of the succinamic acid core to serve as a basis for the development of novel therapeutic agents. The substitution on the phenyl ring, in this case, the 3,4-dimethylphenyl group, allows for the fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which can significantly influence the compound's biological activity and pharmacokinetic profile.

Scholarly Landscape and Research Gaps Pertaining to Succinamic Acid Derivatives

The scholarly landscape surrounding succinamic acid derivatives is largely dominated by crystallographic studies aimed at understanding their solid-state structures, conformational preferences, and intermolecular interactions. nih.govnih.gov These studies provide fundamental insights into how substituents on the phenyl ring influence the molecular geometry and hydrogen-bonding patterns, which are crucial for designing molecules with specific binding properties.

A significant research gap exists in the systematic evaluation of the biological activities of many of these structurally characterized succinamic acid derivatives, including N-(3,4-dimethylphenyl)succinamic acid. While the synthesis and crystal structures of numerous N-arylsuccinamic acids have been reported, their potential as, for example, enzyme inhibitors or receptor modulators remains largely unexplored. The existing body of research on succinimide derivatives suggests a wide range of potential biological targets, yet a clear structure-activity relationship (SAR) for the acyclic succinamic acids is not well established. nih.gov This disconnect between extensive structural characterization and limited biological screening represents a key area for future investigation.

Rationale for Focused Investigation of N-(3,4-Dimethylphenyl)succinamic Acid

The focused investigation of N-(3,4-dimethylphenyl)succinamic acid is warranted for several reasons. Primarily, the detailed crystallographic data available for this compound provides a solid foundation for computational modeling and rational drug design. nih.gov Understanding its precise three-dimensional structure is the first step toward predicting its potential interactions with biological macromolecules.

The synthesis of N-(3,4-dimethylphenyl)succinamic acid is a straightforward and well-documented process, typically involving the reaction of 3,4-dimethylaniline (B50824) with succinic anhydride (B1165640). nih.gov The purity and structural integrity of the resulting compound can be readily confirmed using standard analytical techniques such as elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A comparative analysis with other substituted N-phenylsuccinamic acids, such as the 3,5-dimethylphenyl and 2,3-dimethylphenyl isomers, reveals subtle but significant differences in their crystalline architecture, highlighting the impact of substituent positioning on the supramolecular assembly. nih.govresearchgate.net Such comparative studies are crucial for developing a comprehensive understanding of the structure-property relationships within this class of compounds.

Detailed Research Findings

The primary research findings for N-(3,4-dimethylphenyl)succinamic acid are centered on its synthesis and detailed structural analysis through X-ray crystallography.

Synthesis and Characterization: The synthesis is achieved by the dropwise addition of a solution of 3,4-dimethylaniline in toluene (B28343) to a solution of succinic anhydride in the same solvent. The reaction mixture is stirred to completion, and the resulting solid is purified by treatment with dilute hydrochloric acid to remove any unreacted aniline, followed by washing with water to remove unreacted succinic anhydride and succinic acid. The final product is obtained after recrystallization from ethanol (B145695). nih.gov The compound's identity and purity are confirmed by its melting point and spectroscopic methods (IR and NMR). nih.gov

Crystallographic Data: The crystal structure of N-(3,4-dimethylphenyl)succinamic acid has been determined to be triclinic. nih.gov The detailed crystallographic parameters are presented in the interactive data table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H15NO3 |

| Molecular Weight | 221.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.736(1) |

| b (Å) | 9.919(1) |

| c (Å) | 12.601(2) |

| α (°) | 106.42(1) |

| β (°) | 100.98(1) |

| γ (°) | 99.81(1) |

| Volume (ų) | 1112.9(2) |

| Z | 4 |

Molecular Conformation and Hydrogen Bonding: The crystal structure reveals two independent molecules in the asymmetric unit. nih.gov In both molecules, the amide oxygen and the carbonyl oxygen of the acid segment exhibit an anti conformation relative to the adjacent methylene (B1212753) groups. nih.gov The molecules form inversion dimers through pairs of O-H···O hydrogen bonds, a common motif in carboxylic acids. These dimers are further connected by N-H···O hydrogen bonds, creating chains that run along the direction. nih.gov The conformation of the amide hydrogen is syn to the meta-methyl group on the benzene (B151609) ring. nih.gov This contrasts with the anti conformation observed in the structurally related N-(3,4-dichlorophenyl)succinamic acid, indicating that the nature of the substituent significantly influences the conformational preference. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDCIWZBHGMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219755 | |

| Record name | Succinamic acid, N-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69517-61-9 | |

| Record name | Succinamic acid, N-(3,4-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069517619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinamic acid, N-(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHYLSUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-(3,4-Dimethylphenyl)succinamic Acid Elaboration

The synthesis of N-(3,4-dimethylphenyl)succinamic acid is primarily achieved through the acylation of 3,4-dimethylaniline (B50824) with succinic anhydride (B1165640). This reaction serves as a foundational method for creating the characteristic amide linkage and carboxylic acid functionality of the target molecule.

The conventional and most widely reported method for synthesizing N-(3,4-dimethylphenyl)succinamic acid involves the direct reaction of 3,4-dimethylaniline with succinic anhydride. nih.gov A typical laboratory-scale protocol consists of dissolving succinic anhydride in a suitable solvent, such as toluene (B28343), and adding a solution of 3,4-dimethylaniline dropwise with continuous stirring. nih.gov The reaction mixture is typically stirred for one to two hours at room temperature to ensure the completion of the reaction. nih.govnih.gov

Post-reaction workup is crucial for isolating a pure product. The unreacted 3,4-dimethylaniline is removed by treating the mixture with dilute hydrochloric acid. nih.govresearchgate.net Subsequently, the solid product, N-(3,4-dimethylphenyl)succinamic acid, is filtered and washed extensively with water to remove any remaining succinic anhydride or succinic acid formed via hydrolysis. nih.govnih.gov Final purification is often achieved through recrystallization from a solvent like ethanol (B145695) to obtain a product with a constant melting point. nih.gov The purity can be verified using elemental analysis and characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Table 1: Established Synthetic Protocols for N-Aryl Succinamic Acids

| Target Compound | Amine Reactant | Anhydride Reactant | Solvent | Reaction Conditions | Source(s) |

| N-(3,4-Dimethylphenyl)succinamic acid | 3,4-Dimethylaniline | Succinic anhydride | Toluene | Stirred for ~2 hours at room temperature | nih.gov |

| N-(3,5-Dimethylphenyl)succinamic acid | 3,5-Dimethylaniline (B87155) | Succinic anhydride | Toluene | Stirred for ~2 hours at room temperature | nih.gov |

| N-(2,3-Dimethylphenyl)succinamic acid | 2,3-Dimethylaniline (B142581) | Succinic anhydride | Not specified | Stirred for ~2 hours at room temperature | researchgate.net |

The synthesis of N-(3,4-dimethylphenyl)succinamic acid proceeds via a nucleophilic acyl substitution mechanism. orgoreview.comlibretexts.org In this reaction, the primary aromatic amine, 3,4-dimethylaniline, acts as the nucleophile. ncert.nic.in The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule. orgoreview.comyoutube.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. orgoreview.comyoutube.com Subsequently, the carbonyl double bond reforms, causing the anhydride ring to open and expel a carboxylate group as the leaving group. libretexts.org A final proton transfer step results in the formation of the stable amide and carboxylic acid functionalities of the succinamic acid product. Because the amine reactant is neutralized in the process, bases like pyridine (B92270) are sometimes used in related acylation reactions to drive the equilibrium toward the product side, though this is not always necessary when using highly reactive anhydrides. orgoreview.comncert.nic.in

Structural studies on N-(3,4-dimethylphenyl)succinamic acid and its isomers reveal specific conformational preferences that result from the synthesis. In the crystal structure of N-(3,4-dimethylphenyl)succinamic acid, the conformations of the amide oxygen and the carbonyl oxygen of the acid segment are anti to the adjacent methylene (B1212753) (CH₂) groups. nih.govnih.gov This contrasts with some of its isomers, indicating that the substitution pattern on the phenyl ring influences the solid-state conformation of the molecule. nih.gov

Syntheses of Analogues and Derivatives of N-(3,4-Dimethylphenyl)succinamic Acid

The structural framework of N-(3,4-dimethylphenyl)succinamic acid allows for considerable chemical modification. These modifications are often pursued to conduct structure-activity relationship (SAR) studies, aiming to optimize the properties of the molecule for various applications. mdpi.comresearchgate.netmdpi.com

Structural analogues of N-(3,4-dimethylphenyl)succinamic acid can be systematically synthesized by modifying either the aromatic amine or the dicarboxylic acid anhydride precursor.

Varying the Aniline Component : A primary strategy for diversification involves using different substituted anilines. As demonstrated in the synthesis of its isomers, employing 2,3-dimethylaniline or 3,5-dimethylaniline yields the corresponding N-(dimethylphenyl)succinamic acid products. nih.govresearchgate.net This approach allows for the exploration of electronic and steric effects of substituent placement on the phenyl ring.

Modifying the Anhydride Component : Another key strategy is the use of substituted succinic anhydrides. For example, the use of 2,2-dimethylsuccinic anhydride in reactions with various amines is a documented method for creating derivatives with altered properties. nih.gov This introduces substituents onto the aliphatic backbone of the succinamic acid.

Amine Moiety Variation : Broader diversification can be achieved by reacting succinic anhydride with a wide range of primary and secondary amines beyond anilines, such as polyamines, to create complex succinamide (B89737) structures. nih.gov

Table 2: Diversification Strategies for N-Aryl Succinamic Acid Analogues

| Modification Strategy | Variable Component | Example Precursor | Resulting Analogue Structure | Source(s) |

| Phenyl Ring Substitution | Substituted Aniline | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)succinamic acid | nih.gov |

| Aliphatic Chain Substitution | Substituted Anhydride | 2,2-Dimethylsuccinic anhydride | N-Aryl-2,2-dimethylsuccinamic acid | nih.gov |

| Amine Scaffold Variation | Complex/Polyamine | Spermine | Polyamine Succinamide | nih.gov |

In line with the growing demand for environmentally benign chemical processes, several green chemistry principles have been explored for amide synthesis, which are applicable to the production of N-(3,4-dimethylphenyl)succinamic acid and its derivatives. numberanalytics.comrsc.org Key strategies focus on minimizing waste, using renewable resources, and employing less hazardous substances. numberanalytics.com

Biocatalysis : Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been successfully used as biocatalysts for the direct amidation of carboxylic acids with amines under mild conditions, offering high selectivity and reducing the need for intensive purification. numberanalytics.comnih.gov

Alternative Solvents and Catalysts : The use of water as a green solvent has been demonstrated for the synthesis of related succinimides, which proceeds through a succinamic acid intermediate. researchgate.net This approach avoids volatile organic solvents. researchgate.net Heterogeneous catalysts, including silica (B1680970) and niobium(V) oxide (Nb₂O₅), offer advantages such as high efficiency, reusability, and tolerance to water and basic conditions, making them sustainable alternatives to traditional reagents. researchgate.netwhiterose.ac.uk

Novel Energy Sources : Photocatalysis using Covalent Organic Frameworks (COFs) under visible light irradiation represents a cutting-edge, sustainable method for amide synthesis. dst.gov.in Electrosynthesis is another emerging green technique that can facilitate amide bond formation. rsc.org

Table 3: Green Chemistry Approaches in Amide/Imide Synthesis

| Green Approach | Method/Catalyst | Key Advantages | Source(s) |

| Biocatalysis | Candida antarctica lipase B (CALB) | Mild conditions, high selectivity, no need for additives | nih.gov |

| Green Solvents | Hot Water (100 °C) | Environmentally benign, cheap, non-flammable | researchgate.net |

| Heterogeneous Catalysis | Niobium(V) oxide (Nb₂O₅) | Reusable, water- and base-tolerant, high efficiency | researchgate.netnih.gov |

| Photocatalysis | Covalent Organic Framework (COF) | Uses light as energy source, mild conditions, recyclable | dst.gov.in |

| Electrosynthesis | Electrochemical cell | Avoids harsh reagents, high atom economy | rsc.org |

N-(3,4-dimethylphenyl)succinamic acid is a stable intermediate that can undergo intramolecular cyclodehydration to form the corresponding five-membered cyclic imide, N-(3,4-dimethylphenyl)succinimide. beilstein-archives.orgmdpi.com This transformation is a common pathway for derivatives of dicarboxylic acids and amines. nih.govresearchgate.net

The cyclization typically involves two steps: the initial formation of the amic acid followed by ring closure. beilstein-archives.orgnih.gov Several methods exist for effecting this cyclization:

Thermal Dehydration : Simply heating the amic acid, often at temperatures above 120°C, can induce cyclization through the elimination of a water molecule. beilstein-archives.orgmdpi.com

Chemical Dehydration : A widely used laboratory method involves treating the amic acid with a dehydrating agent like acetic anhydride, often in the presence of a base such as sodium acetate. nih.govbeilstein-journals.org Other reagents like polyphosphate ester (PPE) can also facilitate this transformation, sometimes in a one-pot manner from the initial amine and anhydride. beilstein-archives.orgmdpi.com

Catalytic Methods : Modern approaches utilize reusable catalysts to improve the efficiency and sustainability of the process. Niobium(V) oxide (Nb₂O₅) has been identified as an effective heterogeneous Lewis acid catalyst for the direct, one-pot synthesis of cyclic imides from dicarboxylic acids and amines. researchgate.netnih.gov Solid-phase synthesis using reagents like silica-bound benzoyl chloride as a dehydrating agent also provides a viable route with the benefit of easy purification. researchgate.nettandfonline.com

Table 4: Reagents for Cyclodehydration of Succinamic Acids to Succinimides

| Method | Reagent/Condition | Description | Source(s) |

| Thermal Cyclization | Heating (>120 °C) | Direct heating of the amic acid to eliminate water. | beilstein-archives.orgmdpi.com |

| Chemical Dehydration | Acetic Anhydride / Sodium Acetate | A classic method for laboratory-scale synthesis. | nih.govbeilstein-journals.org |

| Chemical Dehydration | Polyphosphate Ester (PPE) | Effective dehydrating agent, can be used in one-pot syntheses. | beilstein-archives.orgmdpi.com |

| Heterogeneous Catalysis | Niobium(V) oxide (Nb₂O₅) | A reusable, water-tolerant Lewis acid catalyst for direct imide synthesis. | researchgate.netnih.gov |

| Solid-Phase Synthesis | Silica-bound benzoyl chloride (SBBC) | A solid-supported dehydrating agent allowing for easy workup. | researchgate.nettandfonline.com |

Catalytic Approaches and Reagent Development for Succinamic Acid Synthesis

The synthesis of N-aryl succinamic acids, including N-(3,4-dimethylphenyl)succinamic acid, is most commonly achieved through the nucleophilic ring-opening of succinic anhydride with an appropriate aniline. While this reaction can proceed uncatalyzed, often with gentle heating, recent research has focused on the development of catalytic methods to improve efficiency, selectivity, and environmental footprint. These approaches primarily involve organocatalysis and the application of Lewis and solid acids.

A significant advancement in this area is the use of organocatalysis, particularly for asymmetric synthesis. Chiral thiourea (B124793) derivatives have emerged as effective catalysts for the desymmetrization of cyclic anhydrides through aminolysis. nih.govacs.org These catalysts operate through a double hydrogen-bonding activation mechanism. The thiourea catalyst activates the anhydride, making it more susceptible to nucleophilic attack by the amine. This methodology has been successful in producing chiral products with high yields (90-94%) and excellent enantioselectivities (90-95% ee). nih.gov Although this research has focused on asymmetric synthesis, the principle of using organocatalysts to facilitate the ring-opening of anhydrides is a key development for succinamic acid synthesis in general.

Lewis acids are also recognized for their potential to catalyze the aminolysis of anhydrides. researchgate.net By coordinating to a carbonyl oxygen of the anhydride, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby activating the molecule for nucleophilic attack by the less nucleophilic aryl amines. While the direct catalytic application of Lewis acids for the synthesis of simple N-aryl succinamic acids is not extensively documented as it is for other transformations, their role in activating carbonyl compounds is a fundamental principle in organic synthesis. thieme-connect.de For instance, ferrocenium (B1229745) tetrafluoroborate (B81430) has been shown to be an efficient Lewis acid catalyst for the aminolysis of epoxides, a mechanistically related reaction involving nucleophilic ring-opening. thieme-connect.de The development of efficient Lewis acid catalysts, including those based on metals like aluminum, chromium, and cobalt in salen complexes, is more prominent in the context of ring-opening copolymerization of anhydrides with epoxides, which involves similar activation principles. researchgate.netresearchgate.net

The development of solid acid catalysts represents another promising frontier. These materials, such as silica-supported sulfonic acids, offer advantages like ease of separation, reusability, and reduced waste generation, aligning with the principles of green chemistry. iupac.orgnih.gov Sulfonic acid-functionalized mesoporous silicas, for example, have demonstrated high activity in various liquid-phase reactions, including esterification and acylation, due to their strong Brønsted acidity and high surface area. iupac.orgmdpi.com The application of such solid acids could provide an effective and sustainable method for catalyzing the reaction between succinic anhydride and anilines to produce succinamic acids.

The kinetics of the aminolysis of anhydrides, including succinic anhydride, with substituted anilines have been studied, revealing that the reactions are typically first-order with respect to the aniline. rsc.org This suggests that in many cases, the reaction proceeds without general base catalysis from a second molecule of the amine. However, the development of reagents that can activate the anhydride or the amine continues to be an area of interest to enhance reaction rates and yields, especially for less reactive anilines.

Table 1: Comparison of Catalytic Approaches for Succinamic Acid Synthesis

| Catalytic Approach | Catalyst Example | Mechanism of Action | Key Advantages | Ref. |

|---|---|---|---|---|

| Organocatalysis | Chiral Thiourea Derivatives | Double hydrogen-bonding activation of the anhydride | High enantioselectivity, metal-free | nih.govacs.org |

| Lewis Acid Catalysis | Metal Salen Complexes (e.g., Cr, Al) | Coordination to carbonyl oxygen, increasing electrophilicity | Potential for high activity and control in polymerization | researchgate.netresearchgate.net |

| Solid Acid Catalysis | Silica-Supported Sulfonic Acids | Provides Brønsted acid sites for activation | Reusability, reduced waste, green chemistry | iupac.orgnih.gov |

Industrial and Biotechnological Relevance in Succinic Acid Production (as a precursor class)

Succinamic acids are direct derivatives of succinic acid, and their relevance is intrinsically linked to the production and availability of this key C4 platform chemical. Traditionally produced from petroleum-based feedstocks like maleic anhydride, the industrial focus has sharply shifted towards sustainable, bio-based production of succinic acid through microbial fermentation. This transition has made succinic acid a cornerstone of the bio-based economy, significantly enhancing the industrial potential of its derivatives.

The U.S. Department of Energy has identified succinic acid as one of the top 12 value-added platform chemicals that can be produced from renewable biomass. Its production via fermentation utilizes renewable resources such as glucose, glycerol, and various forms of lignocellulosic biomass. nih.gov This biotechnological approach is considered more environmentally friendly than petrochemical routes, as it operates under milder conditions and can be a net consumer of carbon dioxide.

Several microorganisms have been extensively studied and metabolically engineered to become efficient cell factories for succinic acid production. Key microbial strains include:

Mannheimia succiniciproducens : Isolated from the rumen of cows, this bacterium is a natural and efficient producer of succinic acid. Metabolic engineering efforts have further optimized its production pathways.

Actinobacillus succinogenes : Another natural succinate (B1194679) producer, this organism is known for its ability to utilize a wide range of carbon sources and its tolerance to high concentrations of the final product.

Escherichia coli : As a well-understood model organism, E. coli has been successfully engineered for high-yield succinic acid production under anaerobic conditions.

Saccharomyces cerevisiae : This robust industrial yeast has also been genetically modified to produce succinic acid, offering advantages in terms of its tolerance to low pH conditions, which can simplify downstream processing.

The fermentation processes are continuously being optimized to increase titer, yield, and productivity. For instance, research has demonstrated the production of succinic acid at concentrations as high as 152.2 g/L using genetically modified Corynebacterium glutamicum under optimized anaerobic conditions. researchgate.net Similarly, engineered strains of M. succiniciproducens have achieved production levels of 134 g/L.

The industrial significance of bio-based succinic acid stems from its role as a versatile precursor to a wide array of commercially important chemicals. These include 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), γ-butyrolactone, and adipic acid. Furthermore, succinic acid is a monomer for the synthesis of biodegradable polymers such as polybutylene succinate (PBS) and other polyesters and polyamides. Its applications extend to food and pharmaceutical industries, surfactants, detergents, and green solvents.

The growing market for bio-based succinic acid directly impacts the potential applications and economic viability of its derivatives, such as N-(3,4-dimethylphenyl)succinamic acid. As the production of succinic acid from renewable resources becomes more cost-competitive and scalable, it provides an abundant and sustainable building block for the chemical synthesis of a diverse range of succinamic acids and their subsequent products, opening up new opportunities in materials science, agriculture, and specialty chemicals.

Table 2: Key Microorganisms in Biotechnological Succinic Acid Production

| Microorganism | Key Characteristics | Production Achievements |

|---|---|---|

| Mannheimia succiniciproducens | Natural succinate producer, well-studied metabolism | Engineered strains producing 134 g/L |

| Actinobacillus succinogenes | Utilizes diverse carbon sources, high product tolerance | Efficient production from lignocellulosic hydrolysates |

| Escherichia coli | Well-established genetic tools, engineered for anaerobic production | High-yield production from glucose |

| Saccharomyces cerevisiae | Robust industrial yeast, tolerant to low pH | Developed for co-production of ethanol and succinic acid |

| Corynebacterium glutamicum | Genetically engineered for high-titer production | Achieved concentrations of 152.2 g/L |

Structural Elucidation and Spectroscopic Characterization Research

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been a pivotal technique in providing a definitive atomic-level description of the compound's structure.

The crystal structure of N-(3,4-dimethylphenyl)succinamic acid reveals the presence of two independent molecules within the asymmetric unit. nih.govnih.gov This indicates the existence of subtle conformational differences between the two molecules in the solid state.

In both molecules, the conformation of the N-H and C=O bonds within the amide segment is anti to one another. nih.gov A key conformational feature is the orientation of the amide oxygen and the carbonyl oxygen of the acid group relative to the adjacent methylene (B1212753) (-CH2-) groups; in both independent molecules, these oxygen atoms are in an anti conformation to the adjacent CH2 groups. nih.govnih.gov

Furthermore, the carboxylic acid group exhibits a syn conformation between the C=O and O-H bonds. nih.gov This particular arrangement is consistent with observations in structurally related compounds, such as N-(3,4-dichlorophenyl)succinamic acid monohydrate and N-(2,6-dimethylphenyl)succinamic acid. nih.gov The conformation of the amide hydrogen is observed to be syn with respect to the meta-methyl group on the benzene (B151609) ring. nih.gov

The crystal packing of N-(3,4-dimethylphenyl)succinamic acid is a well-ordered architecture governed by specific intermolecular forces. The two independent molecules in the structure first form inversion dimers. nih.govnih.gov These dimeric units are established through pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govnih.gov

The solid-state structure of N-(3,4-dimethylphenyl)succinamic acid is an excellent model for the study of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The primary synthon observed is the classic carboxylic acid dimer, a robust motif formed by a pair of O-H···O hydrogen bonds between two acid groups, creating an R²₂(8) ring pattern. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O2—H2O···O1(i) | 0.82 | 1.82 | 2.637(2) | 172 |

| N1—H1N···O3(ii) | 0.88 | 2.06 | 2.923(2) | 167 |

| O5—H5O···O4(iii) | 0.82 | 1.82 | 2.634(2) | 171 |

| N2—H2N···O6(iv) | 0.87 | 2.10 | 2.955(2) | 166 |

Advanced Spectroscopic Characterization Methodologies

While the synthesis and purity of N-(3,4-dimethylphenyl)succinamic acid have been confirmed by infrared and NMR spectroscopy, detailed public spectral analyses are limited. nih.gov The following sections outline the expected spectroscopic features based on the known molecular structure and data from analogous compounds.

Vibrational spectroscopy is essential for identifying the functional groups within the molecule. The IR and Raman spectra are expected to be rich with characteristic bands corresponding to the various vibrational modes of the molecule's structure.

O-H and N-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The N-H stretching vibration of the secondary amide group is anticipated to appear as a sharp to medium band around 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are predicted in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl and methylene groups should appear between 2850-3000 cm⁻¹. youtube.com

Carbonyl (C=O) Stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears at a higher frequency, around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected at a lower frequency, generally in the range of 1630-1680 cm⁻¹.

Amide II and III Bands: The amide II band, a mix of N-H bending and C-N stretching, is predicted to occur around 1510-1570 cm⁻¹. The amide III band is more complex and appears at a lower wavenumber.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the dimethylphenyl ring.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1510 - 1570 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectrum:

Carboxylic Acid Proton (-COOH): A highly deshielded singlet is expected far downfield, typically between 10-12 ppm, which may be broad.

Amide Proton (-NH-): The chemical shift for the amide proton is anticipated to be in the range of 7.5-8.5 ppm, appearing as a singlet.

Aromatic Protons: The three protons on the 3,4-dimethylphenyl ring will appear in the aromatic region (approx. 7.0-7.5 ppm). Their specific shifts and coupling patterns will depend on their position relative to the amide and methyl groups.

Succinyl Protons (-CH₂CH₂-): The two methylene groups of the succinic acid chain will likely appear as two distinct multiplets, probably triplets, in the range of 2.5-2.8 ppm.

Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are in different environments and should produce two distinct singlets, expected around 2.1-2.3 ppm.

¹³C NMR Spectrum:

Carbonyl Carbons (-C=O): Two signals are expected in the downfield region (170-180 ppm), corresponding to the carboxylic acid and amide carbonyl carbons.

Aromatic Carbons: Six distinct signals for the aromatic carbons are predicted, with the carbon attached to the nitrogen (C-N) appearing around 135-140 ppm. The chemical shifts of the other carbons will be influenced by the methyl and amide substituents.

Succinyl Carbons (-CH₂CH₂-): The two methylene carbons are expected to have chemical shifts in the range of 29-35 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups are expected to resonate in the upfield region, typically around 18-21 ppm.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which helps in confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. While specific mass spectral data for N-(3,4-dimethylphenyl)succinamic acid is not extensively published, the expected fragmentation pattern can be inferred from the known behavior of related compounds, such as N-succinyl derivatives of amino acids and other N-aryl amides. nih.govlibretexts.org

The molecular weight of N-(3,4-dimethylphenyl)succinamic acid (C₁₂H₁₅NO₃) is 221.25 g/mol . nih.govnih.gov Upon ionization in a mass spectrometer, a molecular ion peak ([M]⁺) would be expected at m/z 221. The fragmentation would likely proceed through characteristic pathways for amides and carboxylic acids. libretexts.org

Key fragmentation pathways would include:

Cleavage of the amide bond, which is a common fragmentation route for amides.

Loss of the carboxyl group (-COOH) as a radical, resulting in a fragment at [M-45]⁺. libretexts.org

Decarboxylation (loss of CO₂) from the carboxylic acid moiety.

Fragmentation of the succinamic acid chain.

Cleavage adjacent to the aromatic ring.

A plausible fragmentation pattern is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | General Fragmentation Principle |

| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion |

| 204 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 176 | [M - COOH]⁺ | Loss of the carboxyl group |

| 122 | [C₈H₁₂N]⁺ | Cleavage of the amide bond, forming the 3,4-dimethylaniline (B50824) cation |

| 121 | [C₈H₁₁N]⁺ | Formation of the 3,4-dimethylaniline radical cation |

| 100 | [C₄H₆NO₂]⁺ | Fragment corresponding to the succinamic acid moiety |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical lens to examine molecular properties that may be difficult to measure experimentally. For N-(3,4-dimethylphenyl)succinamic acid, computational studies can offer deep insights into its electronic structure, reactivity, and dynamic behavior.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comyoutube.com This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent.

For N-(3,4-dimethylphenyl)succinamic acid, which has several rotatable bonds, MD simulations could be used to:

Explore Conformational Space : Identify the different stable conformations of the molecule in solution and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's properties and biological activity.

Study Solvent Effects : Simulate the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around the solute and how they affect its conformation and dynamics through interactions like hydrogen bonding.

Predict Macroscopic Properties : MD simulations can be used to calculate properties like the radius of gyration and diffusion coefficients. For polymers and larger molecules, properties like the glass transition temperature can also be predicted. rsc.orgrsc.org

The choice of a force field (e.g., AMBER, CHARMM, GROMOS) is a critical component of MD simulations, as it defines the potential energy function used to calculate the forces between atoms. mdpi.com

Exploration of Conformational Energy Landscapes

The three-dimensional structure and conformational preferences of N-(3,4-dimethylphenyl)succinamic acid have been elucidated through single-crystal X-ray diffraction studies. mdpi.com These investigations reveal a complex interplay of steric and electronic effects that define the molecule's shape.

The asymmetric unit of the crystal structure of N-(3,4-dimethylphenyl)succinamic acid uniquely contains two independent molecules. mdpi.com In both of these molecules, the conformation of the N-H and C=O bonds within the amide linkage is observed to be anti to one another. mdpi.com This arrangement is a common feature in related anilide structures. mdpi.com

Further analysis of the side chain conformation shows that the amide oxygen and the carbonyl oxygen of the acid segment are positioned anti to the hydrogen atoms of their adjacent methylene (CH₂) groups. mdpi.com In contrast, the C=O and O-H bonds of the carboxylic acid group adopt a syn conformation relative to each other. mdpi.com This particular arrangement is noted to be similar to that found in related compounds such as N-(3,4-dichlorophenyl)succinamic acid monohydrate and N-(2,6-dimethylphenyl)succinamic acid. mdpi.com

A notable conformational feature is that the amide hydrogen is syn to the meta-methyl group on the benzene ring. mdpi.com This is contrary to the anti conformation observed between the amide hydrogen and the meta-chlorine atom in N-(3,4-dichlorophenyl)succinamic acid. mdpi.com Additionally, the amide oxygen and the carbonyl oxygen of the acid segment are in a syn conformation to each other, which again differs from the anti conformation seen in the dichlorophenyl analogue. mdpi.com

In the crystal lattice, the molecules form inversion dimers, which are linked by pairs of O-H···O hydrogen bonds. These dimers are further connected into chains along the nih.gov direction through N-H···O hydrogen bond interactions. mdpi.com

The purity of the synthesized compound for these structural studies was confirmed through elemental analysis and characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Table 1: Crystal and Refinement Data for N-(3,4-dimethylphenyl)succinamic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ |

| Molecular Weight (Mr) | 221.25 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.736 (1) |

| b (Å) | 9.919 (1) |

| c (Å) | 12.601 (2) |

| α (°) | 106.42 (1) |

| β (°) | 100.98 (1) |

| γ (°) | 99.81 (1) |

| Volume (V) (ų) | 1112.9 (2) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 299 |

| R-factor [F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.118 |

Data sourced from crystallographic studies. mdpi.com

Simulation of Interfacial Behavior in Complex Systems

As of the current literature survey, specific studies on the simulation of the interfacial behavior of N-(3,4-dimethylphenyl)succinamic acid in complex systems have not been reported. The compound's structure, featuring a hydrophobic 3,4-dimethylphenyl group and a hydrophilic succinamic acid tail, suggests it possesses amphiphilic properties. Such properties are a prerequisite for surface activity and the potential to form organized structures at interfaces, such as an oil-water interface.

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of amphiphilic molecules at a microscopic level. For related succinic acid derivatives, MD simulations have been employed to study their aggregation behavior, orientation at interfaces, and the resulting changes in interfacial properties like interfacial tension. These simulations typically model the system by creating a virtual environment, such as an oil-water interface, and then calculating the trajectories of the surfactant molecules over time based on a defined force field.

A typical simulation setup for a similar surfactant might involve:

System Building : Constructing a simulation box containing distinct layers of water and an organic solvent (e.g., decane (B31447) or toluene) with the surfactant molecules initially placed at the interface.

Equilibration : Running the simulation for a period to allow the system to reach a stable, equilibrated state.

Production Run : Continuing the simulation to collect data on various parameters.

Key parameters analyzed in such simulations often include density profiles to determine the distribution of different components, order parameters to understand the orientation of the surfactant's alkyl chains, and the calculation of hydrogen bonds to probe interactions with water.

While no data exists for N-(3,4-dimethylphenyl)succinamic acid itself, the established methodologies for other amphiphilic molecules provide a clear framework for any future computational research into its interfacial properties. Such studies would be valuable in understanding its potential as a surfactant, emulsifier, or stabilizing agent in various complex formulations.

Biological Activities and Mechanistic Studies

Investigation of Bioactivity Profiles of N-(3,4-Dimethylphenyl)succinamic Acid and its Derivatives

The core structure of N-(3,4-Dimethylphenyl)succinamic acid, characterized by a succinamic acid moiety attached to a 3,4-dimethylphenyl group, serves as a versatile scaffold for the development of various derivatives with significant biological potential. nih.govnih.gov Researchers have systematically modified this structure to enhance specific activities, leading to the discovery of compounds with promising pharmacological profiles.

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of succinic acid have been identified as effective enzyme inhibitors. Specifically, 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid (DMPSA) is recognized as a nitrification inhibitor, a process primarily driven by the enzyme Ammonia Monooxygenase (AMO). google.com Furthermore, related succinimide (B58015) derivatives have been investigated for their ability to inhibit DNA synthesis in leukemia cells. nih.gov The broader class of N-alkyl thiophosphoric triamides, which can be seen as structural analogs, are known potent urease inhibitors. google.com These findings suggest that the succinamic acid framework is a promising starting point for designing targeted enzyme inhibitors.

Antioxidant Activity and Cellular Stress Response Pathways

The antioxidant potential of derivatives related to N-(3,4-dimethylphenyl)succinamic acid has been a significant area of investigation. Cinnamic acid derivatives, which share structural similarities, have demonstrated considerable radical scavenging and antioxidant capabilities. nih.govresearchgate.net Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have shown that the antioxidant activity of these compounds is influenced by the substitution pattern on the aromatic ring. mdpi.com For instance, the presence of electro-donating methoxy (B1213986) groups can enhance the stability of the resulting aryloxy radical, thereby increasing antioxidant activity. mdpi.com Some derivatives have shown antioxidant capacity comparable to Trolox, a well-known antioxidant standard. nih.govresearchgate.net Research has also indicated that certain derivatives can improve cell viability and indirectly boost the expression of endogenous antioxidant enzymes. nih.gov Furthermore, dicarboximide derivatives have been shown to activate mitogen-activated protein kinases (MAPKs), which are key regulators of cellular responses to various stimuli, including cytotoxic drugs and stress signals. nih.gov

Table 1: Selected Derivatives and their Antioxidant Activity

| Compound/Derivative Class | Assay/Model | Key Findings |

|---|---|---|

| Cinnamic acid derivatives | DPPH radical scavenging, Rat hepatic microsomal membrane lipid peroxidation | Demonstrated considerable radical scavenging and antioxidant action. nih.govresearchgate.net |

| Sinapic acid derivative | DPPH assay | Showed the greatest antioxidant activity among synthesized hydroxycinnamic acid esters due to a high degree of methoxylation. mdpi.com |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | Triton-induced hyperlipidemia in rats | Exhibited antioxidant capacity similar to Trolox. nih.govresearchgate.net |

Immunomodulatory and Anti-Inflammatory Effects

Certain derivatives have exhibited notable immunomodulatory and anti-inflammatory properties. Dicarboximide derivatives, which are structurally related to succinimides, have been highlighted for their immunomodulatory activities, underscoring their potential as drug candidates for further development. nih.gov In the realm of anti-inflammatory action, cinnamic acid and its derivatives have been shown to decrease carrageenan-induced inflammation. nih.gov Studies on rat paw edema, a common model for acute inflammation, revealed that some thiomorpholine (B91149) derivatives of cinnamic acids were more potent than established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov The antioxidant capacity of these compounds appears to be linked to their anti-inflammatory effects. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

A broad spectrum of antimicrobial activity has been reported for derivatives of succinamic acid. Monoesters of succinic acid have displayed bioactivity against both fungal strains, such as Candida albicans and Aspergillus niger, and bacterial strains like Escherichia coli. researchgate.net The 2,5-dimethylphenyl scaffold, a close analog to the 3,4-dimethylphenyl structure, is a feature in many compounds with activity against bacteria, fungi, and viruses. mdpi.com Thiophenyl-pyrimidine derivatives have shown strong antibacterial potency against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The mechanism for these pyrimidine (B1678525) derivatives involves the inhibition of FtsZ polymerization and GTPase activity, which disrupts bacterial cell division. nih.gov Other derivatives, such as substituted phenylfuranylnicotinamidines, have demonstrated excellent minimum inhibitory concentration (MIC) values against Staphylococcus aureus. researchgate.net

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative Class | Target Microbe(s) | Key Findings/Mechanism |

|---|---|---|

| Monoesters of succinic acid | C. albicans, A. niger, E. coli | Displayed broad bioactivity against screened microbes. researchgate.net |

| 4-substituted thiazoles (bearing a 2,5-dimethylphenyl scaffold) | Multidrug-resistant S. aureus and E. faecium | Showed favourable activity against Gram-positive bacteria. mdpi.com |

| Thiophenyl-pyrimidine derivative | Gram-positive strains (including MRSA, VRE) | Inhibits FtsZ polymerization and GTPase activity, leading to bactericidal effects. nih.gov |

| Substituted phenylfuranylnicotinamidines | S. aureus, B. megaterium, E. coli, P. aeruginosa | Showed excellent MIC values (10 µM) against S. aureus. researchgate.net |

Anticancer Potential and Molecular Targets

The anticancer properties of N-(3,4-dimethylphenyl)succinamic acid derivatives, particularly dicarboximides, have been a focus of significant research. nih.gov These compounds have demonstrated potent cytotoxic and proapoptotic activity in various cancer cells, including chronic myelogenous leukemia (CML) K562 cells and cervical cancer cells. nih.gov The mechanism of action is believed to be linked to the induction of apoptosis. nih.gov This process involves the activation of stress signaling pathways, specifically the mitogen-activated protein kinases (MAPKs), which include ERK1/2, p38, and JNK. nih.gov Other related structures, such as 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, have shown cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov For instance, a fluorine-substituted thiophenyltriazole derivative was identified as being particularly active against the glioblastoma cell line. nih.gov

Table 3: Anticancer Activity of Selected Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings/Mechanism |

|---|---|---|

| Dicarboximide derivatives | Leukemia (K562), Cervical Cancer | Induce apoptosis and activate MAPK stress signaling pathways. nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Glioblastoma (U-87), Breast Cancer (MDA-MB-231) | Generally more cytotoxic against U-87 cells. nih.gov |

| Fluorine-substituted thiophenyltriazole | Glioblastoma (U-87) | Identified as the most active compound against this cell line in its series. nih.gov |

Neurological Activity Research (e.g., anticonvulsant, CNS depressant, analgesic)

Derivatives of N-(3,4-dimethylphenyl)succinamic acid have shown significant potential in the field of neurology. A wide array of related compounds, including quinazolinones and pyrrolidine-2,5-diones, have been synthesized and evaluated for anticonvulsant, central nervous system (CNS) depressant, and analgesic activities. researchgate.netnih.govnih.govmdpi.com For example, N-(2,6-dimethylphenyl)pyridinedicarboximides were found to be highly active against maximal electroshock (MES) induced seizures in animal models. nih.gov Some of these derivatives showed potency greater than the established antiepileptic drug phenytoin. nih.gov Similarly, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione demonstrated anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov Beyond anticonvulsant effects, many of these compounds also exhibit CNS depressant activity, as indicated by increased immobility time in forced swim tests. researchgate.netnih.gov Furthermore, certain pyrrolidine-2,5-dione derivatives have shown antinociceptive (analgesic) activity in models of tonic pain, suggesting potential applications in managing neuropathic pain. mdpi.com The mechanism for some of the most active compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Table 4: Neurological Activities of Selected Derivatives

| Derivative Class | Activity | Animal Model/Test | Key Findings |

|---|---|---|---|

| N-(2,6-dimethylphenyl)pyridinedicarboximides | Anticonvulsant | Maximal Electroshock (MES) | Exhibited an anti-MES ED50 of 54.2 µmol/kg in rats (orally), showing higher potency than phenytoin. nih.gov |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Anticonvulsant, CNS Depressant | MES, scPTZ, Forced Swim | Exhibited significant sedative-hypnotic and CNS depressant activities. nih.gov |

| 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea | Anticonvulsant, CNS Depressant | MES, scPTZ, Forced Swim | Several compounds were active in MES and scPTZ screens and showed potent CNS depressant activity. researchgate.net |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Anticonvulsant, Analgesic | MES, 6 Hz, Formalin test | Showed beneficial ED50 values compared to valproic acid and exhibited antinociceptive activity. mdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant | MES, scPTZ, 6 Hz | Several derivatives showed broad anticonvulsant activity. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. rutgers.edu These analyses aim to correlate a molecule's chemical structure and physicochemical properties with its pharmacological or biological effects. ddg-pharmfac.net For N-phenylsuccinamic acid derivatives, the substitutions on the phenyl ring and the conformation of the side chain are critical determinants of their properties.

Crystal structure studies reveal key conformational features of N-(3,4-dimethylphenyl)succinamic acid. The asymmetric unit of the title compound, C12H15NO3, contains two independent molecules. nih.gov In these molecules, the N-H and C=O bonds within the amide group adopt an anti conformation relative to each other. nih.gov A significant observation is the syn conformation between the amide oxygen and the carbonyl oxygen of the acid segment. nih.gov This contrasts with the anti conformation seen in related structures like N-(3,4-dichlorophenyl)succinamic acid and N-(2,6-dimethylphenyl)succinamic acid. nih.govnih.gov

Furthermore, the orientation of the amide hydrogen is syn to the meta-methyl group on the benzene (B151609) ring. nih.gov The conformation of the molecule is stabilized by intermolecular O-H···O and N-H···O hydrogen bonds, which link the molecules into chains. nih.govnih.gov Such detailed structural information is the first step in building an SAR model, as it highlights how specific substituent placements influence the molecule's three-dimensional shape, which in turn governs its interaction with biological targets.

Table 1: Conformational Comparison of Substituted N-Phenylsuccinamic Acid Derivatives

This table illustrates how the position of methyl groups on the phenyl ring affects key dihedral angles and conformations, a central concept in Structure-Activity Relationship (SAR) studies.

| Compound Name | Amide (N-H/C=O) Conformation | Amide O / Acid C=O Conformation | Reference |

| N-(3,4-dimethylphenyl)succinamic acid | anti | syn | nih.gov |

| N-(3,5-dimethylphenyl)succinamic acid | anti | anti | nih.gov |

| N-(2,3-dimethylphenyl)succinamic acid | anti | midway between syn and anti | researchgate.net |

| N-(3-methylphenyl)succinamic acid | anti | syn | nih.gov |

Rational Design Principles for Bioactivity Enhancement

Rational drug design aims to enhance a compound's bioactivity based on an understanding of its SAR. For a molecule like N-(3,4-dimethylphenyl)succinamic acid, design principles would focus on modifying its structure to improve interactions with a putative biological target. Key strategies include:

Substituent Modification : The nature and position of substituents on the phenyl ring can be altered. For instance, replacing the methyl groups with electron-withdrawing or electron-donating groups of varying sizes could modulate the electronic properties and steric profile of the molecule, potentially leading to stronger binding interactions. mdpi.com

Conformational Restriction : The flexibility of the succinamic acid side chain allows it to adopt various conformations. Introducing elements that restrict this flexibility, such as creating cyclic analogs, could lock the molecule into its most active conformation, thereby enhancing potency.

Isosteric Replacement : Replacing atoms or groups of atoms with others that have similar physical or chemical properties (isosteres) can fine-tune the compound's solubility, metabolism, and target affinity without drastically altering its core structure.

These design principles are hypothetical in the absence of a known biological target but represent standard approaches in lead optimization campaigns. rutgers.edu

Computational Approaches to SAR/QSAR Modeling

Computational modeling is a powerful tool for developing predictive QSAR models, which mathematically define the relationship between chemical structure and biological activity. ddg-pharmfac.netnih.gov The process involves several key steps:

Data Set Preparation : A series of structurally related compounds, such as various substituted N-phenylsuccinamic acids, with experimentally determined biological activities is required. researchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties, are calculated for each compound in the series. nih.gov These can range from simple 2D properties like molecular weight and logP to complex 3D fields. nih.gov

Model Generation : Statistical methods are used to build a mathematical equation correlating the descriptors with biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net

Validation : The predictive power of the generated QSAR model must be rigorously validated to ensure it is robust and not a result of chance correlation. nih.gov

Advanced methods like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a deeper understanding. mdpi.com These techniques generate 3D contour maps that visualize regions around the molecule where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity, offering direct guidance for rational drug design. mdpi.com

Cellular and Molecular Target Identification and Validation

Identifying the specific cellular and molecular targets of a bioactive compound is a critical and often challenging step in drug discovery. ufl.edu For a compound like N-(3,4-dimethylphenyl)succinamic acid, a variety of modern experimental techniques can be employed to uncover its mechanism of action.

Omics-Based Approaches in Biological Pathway Elucidation

"Omics" technologies provide a global view of the molecular changes within a cell or organism following treatment with a compound. ufl.edu These approaches are invaluable for generating hypotheses about a compound's mode of action and identifying its targets. rsc.org

Genomics and Transcriptomics : Techniques like DNA microarrays or RNA-sequencing can analyze the expression levels of thousands of genes simultaneously. By treating cells with N-(3,4-dimethylphenyl)succinamic acid and observing which genes are up- or down-regulated, researchers can identify the cellular pathways affected by the compound.

Proteomics : This approach studies the entire set of proteins in a cell. Methods such as 2D-gel electrophoresis or mass spectrometry-based quantitative proteomics can reveal changes in protein expression or post-translational modifications, pointing toward the protein networks influenced by the compound. ufl.edu

Metabolomics : By analyzing the complete set of small-molecule metabolites, this technique can identify biochemical pathways that are perturbed by the compound, offering clues to its enzymatic or receptor targets.

Integrating data from these different omics platforms can build a comprehensive picture of the compound's biological effects and help pinpoint its molecular target. rsc.org

Protein-Ligand Interaction Studies

Once potential targets are identified, direct protein-ligand interaction studies are necessary to validate the binding. Various biophysical techniques can characterize the binding affinity, kinetics, and thermodynamics of the interaction between N-(3,4-dimethylphenyl)succinamic acid and its target protein.

Spectroscopic Methods : Techniques like Fluorescence Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy can detect conformational changes in a protein upon ligand binding.

Mass Spectrometry (MS) : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify regions of a protein where the structure is altered upon ligand binding, mapping the interaction site. nih.gov

Molecular Docking and Dynamics : In silico molecular docking can predict the preferred binding pose of the ligand within the target's binding site. Molecular dynamics (MD) simulations can then be used to study the stability of the protein-ligand complex over time and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net

These combined approaches, from broad omics screening to specific biophysical validation, are essential for conclusively identifying and characterizing the molecular target of a novel compound. ufl.edumdpi.com

Preclinical Research and Potential Translational Applications

In Vitro Pharmacological Screening Methodologies

There is no publicly available information on the in vitro pharmacological screening of Succinamic acid, N-(3,4-dimethylphenyl)-.

High-Throughput Assay Development and Implementation

No studies have been published detailing the development or implementation of high-throughput screening assays to evaluate the biological activity of Succinamic acid, N-(3,4-dimethylphenyl)-.

Assessment of Biological Activity in Cellular Models

Publicly accessible data on the assessment of Succinamic acid, N-(3,4-dimethylphenyl)- in cellular models to determine its effects on cellular processes or disease-relevant pathways are not available.

In Vivo Pharmacological Efficacy Studies: Methodological Considerations

Information regarding in vivo studies to assess the efficacy of Succinamic acid, N-(3,4-dimethylphenyl)- is not present in the available scientific literature.

Development and Validation of Animal Models for Disease States

There are no reports on the use of specific animal models to test the in vivo pharmacological efficacy of Succinamic acid, N-(3,4-dimethylphenyl)-.

Design of Efficacy and Proof-of-Concept Studies

Details concerning the design of efficacy or proof-of-concept studies for Succinamic acid, N-(3,4-dimethylphenyl)- are not publicly documented.

Pharmacokinetic and Pharmacodynamic Modeling and Simulation

No pharmacokinetic or pharmacodynamic data for Succinamic acid, N-(3,4-dimethylphenyl)- has been made public. Therefore, no modeling or simulation studies can be reported.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

ADME studies are fundamental to characterizing the pharmacokinetic properties of a compound. psu.edu These studies are typically conducted in both in vitro and in vivo systems to provide a comprehensive understanding of the compound's disposition in a biological system.

In Vitro Metabolism Studies:

Initial metabolic stability is often assessed using in vitro systems such as liver microsomes and hepatocytes from various species, including humans. hubspotusercontent-na1.net These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

For a compound like Succinamic acid, N-(3,4-dimethylphenyl)-, research would focus on identifying the major metabolic pathways. Studies on structurally similar compounds, such as N-aryl succinamic acids, can provide insights into potential metabolic routes. For instance, research on the nephrotoxicant N-(3,5-dichlorophenyl)succinimide (NDPS) revealed that it undergoes hydrolysis to its corresponding succinamic acid derivative, N-(3,5-dichlorophenyl)succinamic acid (NDPSA). Further metabolism of NDPS in rat liver homogenates, in the presence of NADPH, led to the formation of hydroxylated metabolites. This suggests that Succinamic acid, N-(3,4-dimethylphenyl)- could potentially undergo hydroxylation on the aromatic ring or the succinyl moiety, mediated by CYP enzymes. It is also important to note that species differences in metabolism can be significant, as demonstrated by the different metabolic pathways of NDPS in rats versus rabbits.

In Vivo Pharmacokinetic Studies:

Following in vitro assessments, in vivo studies in animal models (typically rodents and a non-rodent species) are conducted to determine the compound's pharmacokinetic profile. psu.edu These studies provide data on key parameters such as bioavailability, volume of distribution, clearance, and half-life.

Computational Assessment of Pharmacokinetic Relevant Parameters

In recent years, in silico or computational methods have become an integral part of early drug discovery and preclinical development. nih.gov These models can predict various ADME properties, helping to prioritize compounds and guide further experimental studies.

Table 1: Commonly Used In Silico Models for ADME Prediction

| Pharmacokinetic Parameter | Computational Model/Method | Predicted Property |

| Absorption | Quantitative Structure-Activity Relationship (QSAR) models | Intestinal absorption, Caco-2 permeability |

| Physiologically Based Pharmacokinetic (PBPK) modeling | Oral bioavailability | |

| Distribution | QSAR models | Plasma protein binding, blood-brain barrier penetration |

| PBPK modeling | Tissue distribution | |

| Metabolism | Substrate-enzyme docking | Identification of metabolizing enzymes (e.g., CYP isoforms) |

| QSAR models | Prediction of metabolic stability | |

| Excretion | QSAR models | Prediction of renal or biliary clearance |

For Succinamic acid, N-(3,4-dimethylphenyl)-, computational tools could be used to predict its physicochemical properties, such as solubility and lipophilicity (LogP), which are key determinants of its pharmacokinetic behavior. Furthermore, predictive models could estimate its potential for oral absorption and distribution into various tissues.

Toxicology and Safety Pharmacology Research Methodologies

Toxicology and safety pharmacology studies are designed to identify potential adverse effects of a compound and to determine a safe dose range for initial human studies. psu.edu These studies are conducted in compliance with Good Laboratory Practices (GLP) to ensure data quality and integrity. americanpharmaceuticalreview.com

In Vitro and In Vivo Toxicity Assessment Approaches

A tiered approach, combining in vitro and in vivo methods, is used to assess the toxicological profile of a new chemical entity.

In Vitro Toxicity Testing:

In vitro assays provide an early indication of a compound's potential toxicity. Common assays include:

Cytotoxicity assays: Using various cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which the compound causes cell death.

Genotoxicity assays: The Ames test (bacterial reverse mutation assay), chromosomal aberration test, and mouse lymphoma assay are used to assess the mutagenic and clastogenic potential of a compound.

hERG assay: To evaluate the potential for cardiac QT interval prolongation, a major safety concern for many new drugs.

In Vivo Toxicity Studies:

In vivo studies are conducted in at least two animal species (one rodent and one non-rodent) to assess the systemic and organ-specific toxicity of the compound. psu.edu These studies typically involve single-dose (acute) and repeated-dose (sub-chronic and chronic) administrations.

Table 2: Standard In Vivo Toxicology Studies

| Study Type | Objective | Typical Species | Key Endpoints |

| Acute Toxicity | To determine the effects of a single high dose and the maximum tolerated dose (MTD). | Rodents (rat, mouse) | Clinical signs, mortality, gross pathology. |

| Repeated-Dose Toxicity | To evaluate the toxic effects of repeated exposure over a specified period. | Rodent and non-rodent (e.g., dog, non-human primate) | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Safety Pharmacology | To assess the effects on vital organ systems (cardiovascular, respiratory, and central nervous systems). | Various species depending on the target | ECG, blood pressure, respiratory rate, behavioral changes. |

| Reproductive and Developmental Toxicity | To evaluate the potential effects on fertility, embryonic and fetal development, and postnatal development. | Rats, rabbits | Mating performance, litter size, birth defects, offspring viability and growth. |

| Carcinogenicity | To assess the tumor-forming potential of a compound with long-term exposure. | Rats, mice | Incidence and type of tumors. |

For Succinamic acid, N-(3,4-dimethylphenyl)-, the selection of appropriate animal models and dose levels for these studies would be informed by the available pharmacokinetic and in vitro toxicology data.

Mechanistic Toxicology Studies

When adverse effects are observed in standard toxicology studies, mechanistic studies are conducted to understand the underlying biological pathways leading to the toxicity. These studies can involve a wide range of techniques, from molecular biology to advanced imaging.

For example, if Succinamic acid, N-(3,4-dimethylphenyl)- were to show signs of nephrotoxicity, mechanistic studies might investigate its effects on renal transporters, mitochondrial function in kidney cells, or the activation of specific cell death pathways. Such studies are crucial for assessing the relevance of the observed toxicity to humans and for developing strategies to mitigate the risk.

Regulatory Science and Good Laboratory Practices (GLP) in Preclinical Development

The entire preclinical development program is conducted within a strict regulatory framework to ensure the quality, reliability, and integrity of the data submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). hubspotusercontent-na1.netamericanpharmaceuticalreview.com

Good Laboratory Practices (GLP) are a set of principles that provide a framework for the conduct and reporting of non-clinical safety studies. americanpharmaceuticalreview.com Adherence to GLP is a legal requirement for preclinical studies intended to support regulatory submissions.

Key elements of GLP include:

A dedicated Quality Assurance Unit (QAU): Independent of the study conduct, the QAU monitors all phases of the study to ensure compliance with GLP principles.

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory activities.

Comprehensive documentation: Meticulous recording of all study activities, data, and observations.

Archiving: Secure storage of all study records and specimens.

The successful navigation of the regulatory landscape is paramount for the translation of a promising compound from the laboratory to the clinic.

Future Research Directions and Academic Perspectives

Emerging Methodologies in Synthesis and Characterization

The primary synthesis of N-(3,4-dimethylphenyl)succinamic acid involves reacting succinic anhydride (B1165640) with 3,4-dimethylaniline (B50824). nih.gov A typical laboratory-scale synthesis uses toluene (B28343) as a solvent, where a solution of succinic anhydride is treated dropwise with a solution of 3,4-dimethylaniline with constant stirring. nih.gov The reaction mixture is stirred for about an hour and then left for an additional hour to ensure completion. nih.gov Post-reaction, unreacted 3,4-dimethylaniline is removed by treatment with dilute hydrochloric acid. nih.gov The resulting solid product is filtered, washed with water to remove unreacted succinic anhydride and succinic acid, and then recrystallized from ethanol (B145695) to achieve a constant melting point. nih.gov

Emerging synthetic methodologies are focused on improving efficiency, yield, and sustainability. This includes the exploration of solvent-free reactions, microwave-assisted synthesis to reduce reaction times, and the use of green catalysts. For instance, the aqueous phase hydrogenation of maleic acid to succinic acid has been demonstrated using formic acid as a green hydrogen source and a Palladium-on-carbon (Pd/C) catalyst. nih.gov The development of processes for producing substituted succinic acid amides at high temperatures (90° to 220° C) and elevated pressures is also an area of interest, which could lead to continuous and more industrial-scale production. google.com

Characterization of N-(3,4-dimethylphenyl)succinamic acid and its analogues relies on a suite of analytical techniques. The purity of the synthesized compound is confirmed through elemental analysis, while its structure is elucidated using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure, including bond lengths, angles, and the conformation of the molecule in the solid state. nih.govnih.gov For N-(3,4-dimethylphenyl)succinamic acid, X-ray studies revealed that the asymmetric unit contains two independent molecules where the conformations of the amide oxygen and the carbonyl oxygen of the acid segment are anti to the adjacent methylene (B1212753) (CH2) groups. nih.govnih.gov Advanced characterization techniques, such as high-resolution mass spectrometry and thermal analysis (TGA), are also employed to understand the compound's properties more deeply. mdpi.commdpi.com

Table 1: Crystal Data and Structure Refinement for N-(3,4-dimethylphenyl)succinamic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ nih.gov |

| Molecular Weight (Mr) | 221.25 nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | Pī nih.gov |

| a (Å) | 9.736 (1) nih.gov |

| b (Å) | 9.919 (1) nih.gov |

| c (Å) | 12.601 (2) nih.gov |

| α (°) | 106.42 (1) nih.gov |

| β (°) | 100.98 (1) nih.gov |

| γ (°) | 99.81 (1) nih.gov |

| Volume (V) (ų) | 1112.9 (2) nih.gov |

| Z | 4 nih.gov |

| Radiation | Mo Kα nih.gov |

| Temperature (K) | 299 nih.gov |

| R-factor [F² > 2σ(F²)] | 0.042 nih.gov |

Advancements in Computational Drug Design for Succinamic Acid Analogues